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Troubleshooting in Electrophysiology: A Technical Support Center

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Compound of Interest		
Compound Name:	ML365	
Cat. No.:	B15586086	Get Quote

Disclaimer: Initial information suggested a focus on **ML365** as a TRPC6 inhibitor. However, a thorough review of the scientific literature indicates that **ML365** is primarily and potently a TASK-1 (K2P3.1/KCNK3) potassium channel blocker. This guide has been adapted to provide accurate and relevant information. The main section will focus on troubleshooting for a well-characterized, selective TRPC6 inhibitor, BI-749327, to address the user's interest in TRPC6 electrophysiology. A supplementary section will briefly cover **ML365** in the context of its actual target, the TASK-1 channel.

Section 1: Troubleshooting for the TRPC6 Inhibitor BI-749327

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the selective TRPC6 inhibitor, BI-749327, in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is BI-749327 and what is its primary mechanism of action?

A1: BI-749327 is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel that plays a significant role in calcium signaling.[2][4] BI-749327 blocks the channel pore, thereby inhibiting the influx of cations (like Ca²⁺ and Na⁺) that is normally triggered by stimuli such as diacylglycerol (DAG) or mechanical stretch.[2][5]



Q2: What is the recommended working concentration for BI-749327 in patch-clamp experiments?

A2: The optimal working concentration of BI-749327 will depend on the specific cell type and experimental conditions. A good starting point is a concentration around its IC50 value. For mouse TRPC6, the IC50 is approximately 13 nM, and for human TRPC6, it is around 19 nM.[1] [2][3][6] It is highly recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.

Q3: What are the known off-target effects of BI-749327?

A3: BI-749327 is known for its high selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7. It is approximately 85-fold more selective for mouse TRPC6 than for TRPC3 and 42-fold more selective against TRPC7.[2][3][6] It also shows high selectivity (>500-fold) against other channels like TRPM8, TRPV1, TRPA1, and Nav1.5.[2] However, as with any pharmacological agent, it is crucial to run appropriate vehicle and control experiments to ensure the observed effects are specific to TRPC6 inhibition in your model.

Q4: What is the best solvent for BI-749327 and what is the maximum recommended final concentration of this solvent in the recording solution?

A4: BI-749327 is soluble in DMSO. For electrophysiology experiments, it is critical to keep the final concentration of DMSO in the external (bath) solution as low as possible, ideally at or below 0.1%, to avoid solvent effects on membrane properties and ion channel function. Always prepare a vehicle control solution containing the same final concentration of DMSO to isolate the effects of the solvent from the effects of BI-749327.

Troubleshooting Guide

Issue 1: No observable effect of BI-749327

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Possible Cause	Solution	
Low TRPC6 Expression: The cell model may not express sufficient levels of TRPC6.	Verify TRPC6 expression using qPCR, Western blot, or immunocytochemistry. Consider using a heterologous expression system (e.g., HEK293 cells transfected with TRPC6) as a positive control.[2][7]	
Ineffective Concentration: The concentration of BI-749327 may be too low for the specific experimental conditions.	Perform a dose-response experiment, testing a range of concentrations from low nM to μ M to determine the optimal inhibitory concentration. [4]	
Compound Degradation: Improper storage or repeated freeze-thaw cycles may have degraded the compound.	Prepare fresh stock solutions of BI-749327 from powder. Aliquot stock solutions to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.	
Ineffective Channel Activation: The TRPC6 channels may not be sufficiently activated, masking any inhibitory effect.	Ensure a robust and stable activation of TRPC6 channels using a suitable agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) before applying BI-749327.[2][4] Monitor the baseline current to confirm channel activation.	
Perfusion System Issues: The inhibitor may not be reaching the cell effectively.	Check the perfusion system for blockages or leaks. Ensure the solution containing BI-749327 is flowing directly over the cell being recorded. [8]	

Issue 2: High variability in experimental replicates

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Possible Cause	Solution
Mechanical Activation of TRPC6: TRPC6 is mechanosensitive; variations in perfusion speed or mechanical disturbances can cause inconsistent channel activation.[5][7]	Standardize all cell handling and perfusion procedures. Maintain a constant and gentle flow rate. Use an anti-vibration table for the setup.
Inconsistent Agonist/Inhibitor Concentration: Inaccurate dilutions or degradation of stock solutions.	Prepare fresh dilutions for each experiment. Calibrate pipettes regularly to ensure accurate liquid handling.
Cell Health and Passage Number: Changes in cell health or high passage numbers can alter ion channel expression and cellular responses. [7]	Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.
Unstable Seal/Recording: Drifting of the patch pipette or an unstable gigaohm seal.	Ensure the pipette holder is securely fastened. Minimize mechanical stress on the micromanipulator. If the seal is unstable, it may be necessary to pull a new pipette and re-patch. [8]

Issue 3: Unexpected activating effect or paradoxical results



Possible Cause	Solution
Off-target Effects: While highly selective, at very high concentrations, off-target effects on other ion channels cannot be completely ruled out.	Use the lowest effective concentration of BI-749327 determined from your dose-response curve. Test the effect of other, structurally different TRPC6 inhibitors to see if the effect is specific to BI-749327.[7]
Experimental Artifact: The observed effect may be an artifact of the recording conditions or data analysis.	Meticulously re-evaluate the experimental setup and protocols. Ensure the vehicle control does not produce the same effect. Use multiple, independent assays to confirm the finding.[7]
Contamination of Solutions: Contamination of stock or recording solutions with an unknown activating compound.	Prepare fresh solutions using high-purity reagents and water. Filter all solutions before use.

Quantitative Data

The inhibitory potency and selectivity of BI-749327 and other common TRPC6 inhibitors are summarized below.

Table 1: Inhibitory Potency (IC50) of BI-749327 on TRPC6 Channels

Species	IC50 (nM)
Mouse	13[1][2][6][9]
Human	19[1][2][3][6]
Guinea Pig	15[1][3][6]

Table 2: Selectivity of BI-749327 and Other TRPC6 Inhibitors



Inhibitor	Target	IC50 (nM)	Selectivity vs. TRPC3	Selectivity vs. TRPC7	Other Notable Off- Targets
BI 749327	mTRPC6	13[2]	85-fold (IC50 = 1,100 nM) [2][6][9]	42-fold (IC50 = 550 nM)[2] [6][9]	High selectivity against a panel of other ion channels.
SAR7334	TRPC6	9.5[10][11] [12][13]	~30-fold (IC50 = 282 nM)[11][13]	~24-fold (IC50 = 226 nM)[11][13]	May inhibit TRPM3 at higher concentration s.[10]
GSK2332255 B	rTRPC6	4[14]	Potent dual inhibitor (rTRPC3 IC50 = 5 nM) [14][15]	Not reported	High selectivity over other calciumpermeable channels.[14]

Experimental Protocols Whole-Cell Patch-Clamp Protocol for Testing BI-749327 on TRPC6

This protocol is designed for recording TRPC6 currents in a heterologous expression system (e.g., HEK293 cells expressing TRPC6) to assess the inhibitory effect of BI-749327.[2][4]

Materials:

- HEK293 cells expressing the TRPC6 channel of interest.
- Patch-clamp rig with amplifier, digitizer, and data acquisition software.



- Borosilicate glass capillaries for pipette fabrication.
- BI-749327 (solubilized in DMSO).
- 1-oleoyl-2-acetyl-sn-glycerol (OAG) (TRPC6 activator, solubilized in DMSO).
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 5 MgCl₂. Adjust pH to 7.2 with CsOH.

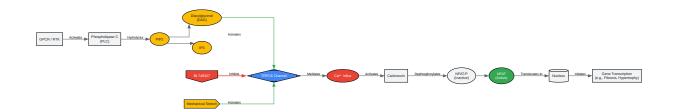
Procedure:

- Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
- Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the intracellular solution.
- Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
- Seal Formation and Whole-Cell Configuration: Approach a single cell with the patch pipette
 while applying gentle positive pressure. Upon contact, release the pressure to form a
 gigaohm seal (>1 GΩ). Apply gentle suction to rupture the cell membrane and establish the
 whole-cell configuration.
- Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to generate I-V curves. Record stable baseline currents.
- Channel Activation and Inhibition:
 - Perfuse the cell with the extracellular solution containing a TRPC6 activator (e.g., 100 μM OAG) to induce a robust TRPC6 current.[4]



- \circ Once a stable activated current is achieved, co-perfuse with varying concentrations of BI-749327 (e.g., 1 nM to 1 μ M) to determine the dose-dependent inhibition.
- Include a washout step with the OAG-containing solution to check for reversibility of the inhibition.
- Data Analysis: Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV) before and after drug application. Construct dose-response curves to calculate the IC50 of BI-749327.

Visualizations TRPC6 Signaling Pathway

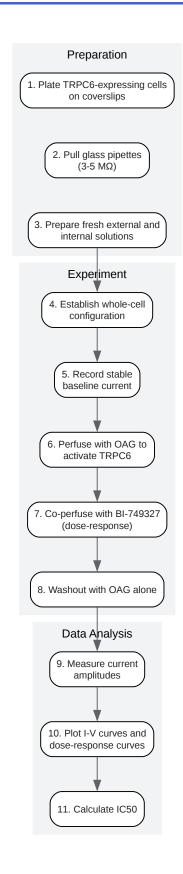


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Caption: TRPC6 signaling cascade and the inhibitory action of BI-749327.

Experimental Workflow





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Caption: Workflow for whole-cell patch-clamp analysis of TRPC6 inhibition.



Section 2: ML365 as a TASK-1 Channel Blocker

As mentioned in the disclaimer, literature identifies **ML365** not as a TRPC6 inhibitor, but as a potent and selective blocker of the two-pore domain potassium channel TASK-1 (KCNK3).

Key Information on ML365:

- Primary Target: TASK-1 (K₂P3.1/KCNK3) potassium channel.
- Potency: IC50 values are reported to be as low as 4-16 nM for TASK-1.
- Selectivity: It is selective for TASK-1 over the related TASK-3 channel (IC50 ≈ 990 nM).
- Other Reported Activities: It has been reported to act as an antagonist of the metabotropic glutamate receptor mGluR5 (IC50 = $1.35 \mu M$) and an inhibitor of the TWIK2 channel (IC50 = $4.07 \mu M$).
- Solubility: Soluble in DMSO and Ethanol.

Brief Troubleshooting Guide for ML365 in Electrophysiology

Issue: No effect when studying potassium currents.

- Check Cell Expression: Ensure your cell model expresses TASK-1 channels.
- Voltage Protocol: TASK-1 channels are "leak" channels, contributing to the resting membrane potential. Use a voltage protocol appropriate for measuring changes in background or leak currents. A voltage ramp or step protocol covering a range of physiological potentials would be suitable.
- Solution Composition: Ensure your internal and external solutions are appropriate for measuring potassium currents.

Issue: Unexpected effects on cellular excitability.

 Consider Off-Target Effects: At higher concentrations (μM range), consider the potential contribution of mGluR5 or TWIK2 inhibition to your observed phenotype.



• Control Experiments: Use other known TASK-1 blockers with different chemical structures to confirm that the observed effect is specific to TASK-1 inhibition.

This corrected and detailed guide should provide researchers with the necessary information to effectively troubleshoot their electrophysiology experiments involving TRPC6 channels using the appropriate tool, BI-749327, while also clarifying the pharmacological profile of **ML365**.

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